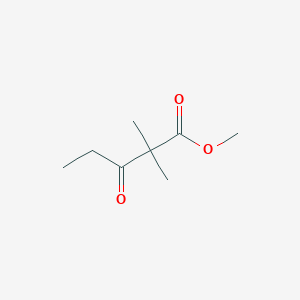

Methyl 2,2-dimethyl-3-oxopentanoate

Description

Contextualizing Methyl 2,2-dimethyl-3-oxopentanoate within the Beta-Keto Ester Class

This compound is a specific and structurally significant member of the beta-keto ester family. Its defining feature is the presence of two methyl groups on the α-carbon, rendering it an α,α-disubstituted beta-keto ester. This substitution pattern has profound implications for its chemical behavior. Unlike its α-unsubstituted or monosubstituted counterparts, this compound lacks acidic α-protons. Consequently, it cannot form an enolate at this position, which precludes it from participating in typical alkylation and acylation reactions that are characteristic of many beta-keto esters. This steric hindrance also influences its synthetic accessibility and subsequent reactivity.

The synthesis of such highly substituted beta-keto esters often requires strategies that circumvent the direct alkylation of a pre-existing beta-keto ester. A common approach is the Claisen condensation or related acylation reactions involving a sterically hindered ester enolate. For instance, the acylation of the enolate of methyl isobutyrate with propionyl chloride can, in principle, yield this compound.

Historical Development and Contemporary Significance of Highly Substituted Beta-Keto Esters in Synthetic Methodologies

The historical development of beta-keto ester chemistry is intrinsically linked to the discovery and evolution of the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887. wikipedia.org This reaction, involving the base-mediated self-condensation of esters, provided the first general method for the synthesis of beta-keto esters and laid the foundation for a vast field of synthetic chemistry. wikipedia.org Initially, the focus was on simpler, un- or mono-substituted beta-keto esters, which were readily accessible and highly versatile in subsequent transformations.

The synthesis of more complex, highly substituted beta-keto esters, particularly those with quaternary α-centers, presented a significant challenge. The direct dialkylation of simple beta-keto esters often leads to mixtures of products and can be inefficient due to competing O-alkylation and steric hindrance. This challenge spurred the development of alternative synthetic strategies throughout the 20th century. Methodologies such as the acylation of pre-formed, sterically hindered enolates, and variations of the Claisen condensation using specific substrates and reaction conditions, became crucial for accessing these sterically congested molecules.

In contemporary organic synthesis, highly substituted beta-keto esters, including structures like this compound, are of considerable interest. They serve as valuable building blocks in the total synthesis of complex natural products and in the preparation of medicinally relevant compounds. rsc.org The quaternary carbon center is a common motif in many biologically active molecules, and the ability to construct this feature within a versatile beta-keto ester framework provides a powerful synthetic tool. Modern synthetic methods continue to address the challenges associated with the efficient and stereoselective synthesis of these important compounds.

Scope and Research Objectives Pertaining to this compound

The study of this compound and its analogs is driven by several key research objectives within organic chemistry. A primary focus is the development of novel and efficient synthetic routes to access such sterically hindered beta-keto esters. Research in this area aims to overcome the limitations of traditional methods and provide general strategies for the construction of quaternary carbon centers.

Furthermore, the unique reactivity of this compound is a subject of investigation. While it lacks the typical reactivity at the α-position, the ketone and ester functionalities can still undergo a range of transformations. For example, the carbonyl group of the ketone can be selectively reduced or can participate in addition reactions. The ester group can be hydrolyzed, reduced, or converted to other functional groups. Understanding and exploiting this reactivity is crucial for its application as a synthetic intermediate.

A significant area of research involves the use of highly substituted beta-keto esters as key fragments in the total synthesis of complex molecules. The structural rigidity and defined stereochemistry that can be imparted by the quaternary center make these compounds attractive starting materials for the construction of intricate molecular architectures. For instance, related beta-keto esters have been utilized in the synthesis of various natural products and their analogs for biological evaluation.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motif is representative of intermediates used in medicinal chemistry for the development of new therapeutic agents. The beta-keto ester functionality can serve as a handle for further molecular elaboration in the design of enzyme inhibitors or receptor ligands.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(=O)C(C)(C)C(=O)OC |

| InChI Key | OGLKSERFOPMWLR-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, predicted): δ 3.73 (s, 3H, OCH₃), 2.65 (q, J=7.3 Hz, 2H, CH₂CH₃), 1.35 (s, 6H, C(CH₃)₂), 1.08 (t, J=7.3 Hz, 3H, CH₂CH₃).

¹³C NMR (CDCl₃, predicted): δ 212.0 (C=O, ketone), 175.0 (C=O, ester), 52.5 (OCH₃), 51.0 (C(CH₃)₂), 34.0 (CH₂CH₃), 22.0 (C(CH₃)₂), 8.0 (CH₂CH₃).

Infrared (IR, predicted): ν ~1745 cm⁻¹ (C=O, ester), ~1715 cm⁻¹ (C=O, ketone).

Mass Spectrometry (EI, predicted): m/z 158 (M⁺), 127 (M⁺ - OCH₃), 101 (M⁺ - C₃H₅O), 57 (C₃H₅O⁺).

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6(9)8(2,3)7(10)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLKSERFOPMWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,2 Dimethyl 3 Oxopentanoate and Its Stereoisomers

Established Synthetic Pathways for Methyl 2,2-dimethyl-3-oxopentanoate

The synthesis of β-keto esters, such as this compound, can be achieved through several established methods in organic chemistry. These pathways often involve condensation reactions and the use of strong bases.

Base-Catalyzed Approaches

Base-catalyzed reactions are fundamental to the synthesis of many β-keto esters. A common strategy involves the Michael addition, a reaction that forms carbon-carbon bonds. For instance, a structural analogue, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, can be synthesized by reacting methyl isobutyrate with N,N-dimethylacrylamide (DMAA) in the presence of a catalytic amount of potassium tert-butoxide (KOtBu) under solvent-free conditions. rsc.org This approach highlights the potential for base-catalyzed additions to form the core structure of related β-keto esters.

The choice of base is critical and can influence the outcome of the reaction. Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete deprotonation of the ester starting material, leading to the formation of the desired enolate. youtube.com

Condensation Reactions in Beta-Keto Ester Formation

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. masterorganicchemistry.comlibretexts.org This reaction involves the condensation of two ester molecules, with one acting as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile. youtube.comlibretexts.org The product is a β-keto ester, formed through the creation of a new carbon-carbon bond. masterorganicchemistry.com

A "crossed" Claisen condensation, where two different esters are used, can also be employed. masterorganicchemistry.com To achieve a specific product like this compound, one would theoretically react the enolate of methyl propionate (B1217596) with a suitable electrophilic partner. A related synthesis involves reacting acetone (B3395972) with methyl propionate in the presence of sodium ethoxide, followed by oxidation and esterification to yield methyl 3-oxopentanoate (B1256331). prepchem.com

Another relevant method is the reaction of Meldrum's acid with an acyl chloride, followed by refluxing in an alcohol. For example, reacting Meldrum's acid with propionyl chloride in the presence of pyridine, followed by refluxing in methanol (B129727), yields methyl 3-oxopentanoate. ucla.edu This method is noted for its high yield and suitability for large-scale preparations. ucla.edu

Alternative Chemical Synthesis Routes

Transesterification represents an alternative pathway to β-keto esters. This method involves the conversion of one ester to another by reaction with an alcohol. rsc.org Lipase-catalyzed transesterification has been shown to be an effective and mild method for preparing β-keto esters, including optically active ones. google.com This enzymatic approach offers high yields and chemoselectivity. google.com

Palladium-catalyzed reactions of allyl β-keto carboxylates provide another modern synthetic route. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation, which can then undergo various transformations to yield β-keto esters. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives requires stereocontrolled methods. These approaches are crucial for producing chiral molecules with defined three-dimensional structures.

Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is effective in the synthesis of chiral β-keto esters. For example, enantiopure enamines, formed from a β-keto ester and a chiral diamine like trans-1,2-diaminocyclohexane, can be reacted with an electrophile to produce enantioenriched α-substituted β-keto esters with high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com

The use of chiral auxiliaries like camphorsultam has also proven effective in achieving asymmetric induction in reactions such as the Michael addition. wikipedia.org

Asymmetric Reduction Strategies and Diastereomeric Ratios

Asymmetric reduction of the keto group in β-keto esters is a common method to produce chiral β-hydroxy esters, which are valuable synthetic intermediates. scielo.br This can be achieved through both chemical and biocatalytic methods.

Chemical methods often employ metal catalysts with chiral ligands. organic-chemistry.orgacs.org For instance, asymmetric transfer hydrogenation of β-keto esters in water using iridium(III) catalysts and formic acid/sodium formate (B1220265) as the reductant can yield β-hydroxy esters with excellent enantioselectivities. organic-chemistry.orgacs.org

Biocatalytic reductions using enzymes or whole-cell systems are an environmentally friendly alternative. researchgate.net Ketoreductases (KREDs) are enzymes that can catalyze the reduction of β-keto esters with high enantioselectivity. researchgate.netnih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of various β-keto esters to produce enantiopure secondary alcohols. nih.gov The stereochemical outcome of these reductions is influenced by the molecular structure of the β-keto ester substrate. scielo.br

The diastereomeric ratio (d.r.) in these reductions is a critical measure of the reaction's stereoselectivity. For instance, in certain asymmetric Michael/transamination/cyclization processes involving β,γ-unsaturated α-ketoesters, good diastereoselectivity (5:1 to 11:1 dr) has been achieved. nih.gov

Below is a table summarizing various asymmetric reduction methods for β-keto esters and their reported selectivities.

| Catalyst/Method | Substrate Type | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Iridium(III) catalyst | β-keto esters | β-hydroxy esters | Excellent yields and selectivities | organic-chemistry.orgacs.org |

| Chiral Phosphoric Acid / Sc(OTf)₃ | β,γ-unsaturated α-keto esters | β,γ-unsaturated α-hydroxy esters | up to 99% ee | rsc.org |

| Kluyveromyces marxianus (whole cells) | β-keto esters | (R)- or (S)-β-hydroxyesters | >99% ee for some compounds | scielo.br |

| (S)-1-phenylethanol dehydrogenase (PEDH) | β-keto esters | Enantiopure secondary alcohols | High enantioselectivity | nih.gov |

| Chiral N,N′-dioxide/Mg(II) catalyst | β,γ-unsaturated α-ketoesters | Chiral tertiary alcohols | 98–99% ee | nih.gov |

Enzymatic and Microbiological Transformations for Enantiomeric Excess

The creation of chiral centers with high enantiomeric excess is a significant goal in pharmaceutical and fine chemical synthesis. While specific enzymatic or microbiological transformations for this compound are not extensively documented in scientific literature, the broader class of β-keto esters is a well-established substrate for biocatalytic reductions. These processes typically employ ketoreductases (KREDs) or whole-cell systems (like baker's yeast) to stereoselectively reduce the ketone functionality to a secondary alcohol.

For α-substituted β-keto esters, this enzymatic reduction can lead to the formation of chiral α-alkyl-β-hydroxy esters with high diastereomeric and enantiomeric purity. The stereochemical outcome is dependent on the specific enzyme and the substitution pattern of the substrate. For instance, ketoreductases have been successfully used in the dynamic kinetic resolution of various α-alkyl-β-keto esters, yielding products with excellent stereoselectivity. nih.govfrontiersin.org

Table 1: Representative Enzymatic Reductions of α-Alkyl-β-Keto Esters

| Substrate | Biocatalyst | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| α-Methyl-β-keto ester | KRED-108 | (2R,3R) | >99% | >99% | nih.govfrontiersin.org |

| α-Ethyl-β-keto ester | KRED-108 | (2R,3R) | >99% | >99% | nih.govfrontiersin.org |

| α-Benzamido-β-keto ester | Recombinant E. coli | (2S,3R) | 99% | 99% | nih.govfrontiersin.org |

Catalytic Enantioselective Synthesis

The direct catalytic enantioselective synthesis of α,α-disubstituted β-keto esters is a challenging but highly desirable transformation. The construction of a quaternary stereocenter at the α-position requires catalysts that can effectively control the stereochemistry in a sterically demanding environment.

While specific catalytic enantioselective methods for this compound are not prominent in the literature, related transformations have been developed. For instance, the Ti-crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides can produce α,α-dialkylated β-keto esters. organic-chemistry.org Furthermore, enantioselective catalytic homologation of ketones with α-alkyl α-diazo esters, catalyzed by chiral scandium(III) complexes, has been shown to produce optically active β-keto esters with an all-carbon quaternary center. organic-chemistry.org

Table 2: Catalytic Enantioselective Approaches to α,α-Disubstituted β-Keto Esters and Analogs

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

| Ti-Crossed Claisen Condensation | TiCl₄ | Ketene silyl acetal, Acid chloride | Forms α,α-dialkylated β-keto esters | organic-chemistry.org |

| Catalytic Homologation | Chiral Sc(III)-N,N'-dioxide complex | Ketone, α-Alkyl α-diazo ester | Creates all-carbon quaternary center | organic-chemistry.org |

These methods highlight the ongoing efforts to develop robust catalytic systems for the asymmetric synthesis of sterically hindered carbonyl compounds.

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy for the conversion of a racemic mixture into a single enantiomer of a product in high yield and enantiomeric excess. This approach combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For α-substituted β-keto esters, the acidic α-proton allows for easy racemization under basic or acidic conditions, making them ideal candidates for DKR. nih.gov

Table 3: Examples of Dynamic Kinetic Resolution of α-Substituted β-Keto Esters

| Substrate Type | Catalyst System | Product | Key Outcome | Reference |

| β-Aryl α-keto esters | (arene)RuCl(monosulfonamide) | Trisubstituted γ-butyrolactones | High diastereoselectivity | nih.govorganic-chemistry.org |

| α-Alkyl-substituted β-keto esters | DIPSkewphos/3-AMIQ-Ru(II) | Chiral α-alkyl-β-hydroxy esters | High enantioselectivity | scilit.com |

| α-Amido-β-keto esters | Ketoreductases (e.g., KRED-02, KRED-10) | Chiral 1,2-amino alcohols | High diastereomeric and enantiomeric excess | nih.govfrontiersin.org |

These examples underscore the versatility of DKR in accessing a variety of chiral products from racemic β-keto esters.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of β-keto esters can be evaluated through several green metrics.

Atom Economy and E-Factor Analysis in Sustainable Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The E-Factor (Environmental Factor) quantifies the amount of waste produced relative to the amount of product.

Classical methods for synthesizing β-keto esters, such as the Claisen condensation, often utilize stoichiometric amounts of strong bases and can generate significant salt waste, leading to a lower atom economy and a higher E-factor. More modern catalytic approaches aim to improve these metrics. For instance, catalytic direct dehydrative condensation of carboxylic acids with alcohols offers a higher atom economy as water is the only byproduct. nii.ac.jp However, for the synthesis of an α,α-disubstituted β-keto ester like this compound, acylation reactions are more common. The atom economy of such reactions depends heavily on the choice of acylating agent and catalyst.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent can significantly reduce waste and simplify purification processes. Solvent-free Claisen condensation reactions have been developed and shown to be effective, even for sterically hindered esters. acs.orgelsevierpure.combutler.eduacs.org For example, heating an ester with a solid base like potassium tert-butoxide can drive the condensation to completion in a short time without the need for a solvent. elsevierpure.combutler.eduacs.org This approach offers advantages in terms of reduced waste, shorter reaction times, and cost-effectiveness. acs.org

Catalytic Approaches for Reduced Waste Generation

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing waste. In the context of β-keto ester synthesis, catalytic methods for C-acylation are highly sought after. acs.orgnih.govrsc.org For example, copper(II)-catalyzed acylation of alcohols with thiol esters under neutral conditions has been reported. nih.gov Acetic acid has also been used as a simple and inexpensive catalyst for the N-acylation of amines using esters as the acyl source, demonstrating the potential for simple catalysts to replace more hazardous reagents. rsc.orgresearchgate.net The development of catalytic transesterification and acylation methods that are applicable to the synthesis of highly substituted β-keto esters like this compound is an active area of research.

Lifecycle Assessment Considerations for Synthetic Routes

A formal lifecycle assessment (LCA) for the synthesis of this compound is not extensively documented in public literature. However, by applying the general principles of LCA for petrochemical solvent and fine chemical production, several key considerations can be outlined for any proposed synthetic route. scbt.commoldb.com An effective LCA evaluates the environmental footprint from raw material extraction to final disposal. moldb.com

Key factors for assessing the environmental impact of its synthesis routes include:

Raw Material Sourcing : The origin of starting materials is critical. Routes relying on fossil fuels (e.g., natural gas or crude oil derivatives) carry a significant burden related to resource depletion and extraction impacts. scbt.com In contrast, pathways utilizing bio-based feedstocks, such as those derived from fermentation, could potentially offer a lower global warming potential, though factors like land use and agricultural inputs must be considered.

Energy Consumption : Chemical syntheses, particularly those requiring high temperatures, high pressure, or energy-intensive separations like distillation, have a substantial environmental impact. chemsynthesis.com The cumulative primary energy demand (CED) is a key indicator. For instance, processes like carbonylation and hydrogenation are known to be energy-intensive. scbt.com Evaluating the energy profile of each unit operation is essential.

Process Efficiency and Waste Generation : Atom economy, reaction yield, and the generation of byproducts are central to a green chemistry evaluation. rsc.org A high-yield reaction with minimal side products is environmentally and economically preferable. The "E-factor" (Environmental factor), which quantifies the mass of waste produced per unit of product, is a crucial metric. Routes that require multiple complex purification steps tend to have a higher E-factor. rsc.org

Catalyst Selection : The choice of catalyst can affect both energy consumption and waste generation. Utilizing robust, highly selective, and easily recoverable catalysts is preferable to using stoichiometric reagents that are consumed in the reaction. For example, replacing traditional catalysts with more efficient and less toxic alternatives can significantly reduce environmental impact. youtube.comnih.gov

A comprehensive LCA would model each step of a synthetic pathway, from precursor synthesis to product purification, to identify "hot spots" of environmental impact and guide the development of more sustainable manufacturing processes. chemsynthesis.com

Synthesis of Structural Analogs and Precursors Relevant to this compound

The synthesis of precursors and structural analogs of this compound employs fundamental organic reactions, providing valuable insights into the chemistry of β-keto esters.

Synthesis of Alpha-Halo-Beta-Keto Esters (e.g., Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate)

Alpha-halo-beta-keto esters are valuable synthetic intermediates. While a specific preparation for Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is not detailed in the provided search results, a highly analogous and standard procedure involves the direct chlorination of the parent β-keto ester at the α-position. The synthesis of the closely related Methyl 2-chloro-3-oxopentanoate provides a clear procedural model.

This reaction is typically achieved by treating the β-keto ester with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The methylene (B1212753) group positioned between the two carbonyl functions is acidic and can be readily halogenated.

A plausible synthetic route based on this precedent is detailed in the table below.

Table 1: Plausible Synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Citation |

|---|

In this method, the starting ester, Methyl 4,4-dimethyl-3-oxopentanoate, would be dissolved in an inert solvent like toluene. The solution is cooled before the dropwise addition of an equimolar amount of sulfuryl chloride. The reaction mixture is then typically stirred overnight at room temperature to ensure complete conversion. Evaporation of the solvent yields the crude chlorinated product, which can be purified if necessary. This method is effective for the α-chlorination of β-keto esters. google.com

Synthetic Routes to Methyl 2-methyl-3-oxopentanoate

Methyl 2-methyl-3-oxopentanoate can be synthesized through methods including the modification of biological precursors or standard alkylation chemistry. One documented approach involves using chiral amino acids as starting materials, which is particularly useful for producing specific stereoisomers. researchgate.net

For instance, the synthesis of enantiomers of related alkyl 3-methyl-2-oxopentanoates has been achieved starting from L-(+)-isoleucine and L-(+)-allo-isoleucine. researchgate.net This pathway involves the conversion of the amino acid to a corresponding α-hydroxy acid, followed by oxidation to the α-keto ester.

A more general and common approach is the α-alkylation of a pre-formed β-keto ester. This involves the deprotonation of Methyl 3-oxopentanoate with a suitable base to form an enolate, which then acts as a nucleophile to attack a methylating agent like methyl iodide.

Table 2: General Synthesis of Methyl 2-methyl-3-oxopentanoate via Alkylation

| Step | Reactant | Reagents/Base | Conditions | Product | Citation |

|---|---|---|---|---|---|

| 1 | Methyl 3-oxopentanoate | Sodium alkoxide (e.g., NaOMe) in alcohol | Formation of enolate | Sodium enolate intermediate | libretexts.org |

This two-step process is a classic method for forming carbon-carbon bonds at the α-position of carbonyl compounds. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or multiple alkylations.

Preparation of Methyl 3-oxopentanoate

Methyl 3-oxopentanoate is a key precursor that can be synthesized through several routes. One established method is based on the Claisen condensation, followed by subsequent oxidation and esterification. prepchem.com

In this sequence, acetone is first reacted with methyl propionate in the presence of a strong base like sodium ethoxide. prepchem.com This condensation yields a diketone, 2,4-hexadione, after acidic workup. The resulting diketone is then cleaved via oxidation using reagents like sodium hypochlorite (B82951) or hypoiodite (B1233010) (from Cl₂ or I₂ in NaOH) to form 3-oxopentanoic acid. The final step is the esterification of this acid with methanol to produce the target ester. prepchem.com

Table 3: Synthesis of Methyl 3-oxopentanoate via Claisen Condensation and Oxidation

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Citation |

|---|---|---|---|---|

| 1 | Acetone, Methyl propionate | Sodium ethoxide, then dilute HCl | 2,4-Hexadione | prepchem.com |

| 2 | 2,4-Hexadione | I₂ or Cl₂ in aqueous NaOH | 3-Oxopentanoic acid | prepchem.com |

An alternative process involves the reaction of an α,β-unsaturated aldehyde with ketene. This forms a β-lactone (a 4-alkenyl-2-oxetanone), which is then treated with an alkali metal alkoxide (like sodium methoxide) and neutralized to give a 3-hydroxy-4-pentenoic acid ester. The final step is an isomerization of the double bond into the carbonyl system, often catalyzed by a transition metal catalyst (e.g., Rh, Pd, or Pt), to yield the desired β-keto ester, Methyl 3-oxopentanoate.

Synthesis of Methyl 4,4-dimethyl-3-oxopentanoate

Methyl 4,4-dimethyl-3-oxopentanoate, also known as methyl pivaloylacetate, is most commonly synthesized via a mixed or crossed Claisen condensation. nih.govlibretexts.orgsigmaaldrich.comwikipedia.org This reaction involves the condensation of two different esters, where one of the esters lacks α-hydrogens and therefore cannot form an enolate and self-condense. libretexts.org

In this case, an ester of pivalic acid (e.g., methyl pivalate) serves as the non-enolizable electrophile, while an ester with α-hydrogens, such as methyl acetate (B1210297), acts as the nucleophile after being deprotonated by a strong base.

Table 4: Synthesis of Methyl 4,4-dimethyl-3-oxopentanoate via Mixed Claisen Condensation

| Step | Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base/Solvent | Product | Citation |

|---|

The reaction is driven to completion because the resulting β-keto ester is more acidic than the starting alcohol (methanol), and the alkoxide base deprotonates it, shifting the equilibrium. An acidic workup is required in the final step to protonate the enolate and yield the final product. An alternative, related approach involves the acylation of a pre-formed enolate of methyl acetate with pivaloyl chloride. chemsrc.commasterorganicchemistry.com

Advanced Reaction Chemistry and Mechanistic Investigations of Methyl 2,2 Dimethyl 3 Oxopentanoate

Nucleophilic Reactivity of the Ester and Ketone Functional Groups

The electrophilic nature of the carbonyl carbons in both the ester and ketone groups makes them susceptible to attack by nucleophiles. However, the inherent differences in their electronic and steric environments lead to distinct reaction pathways.

Nucleophilic Substitution Reactions

The ester functional group in methyl 2,2-dimethyl-3-oxopentanoate can undergo nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group (-OCH3). While specific literature on nucleophilic substitution reactions for this exact molecule is not abundant, the principles of such reactions are well-established for β-keto esters.

Common nucleophiles for these transformations include amines, alcohols (in transesterification reactions), and organometallic reagents. The general mechanism involves the formation of a tetrahedral intermediate, followed by the expulsion of the leaving group (methoxide). The presence of the adjacent ketone and the α,α-dimethyl substitution can influence the reaction rate and equilibrium, primarily through steric hindrance around the ester carbonyl.

Ester Hydrolysis Mechanisms

The hydrolysis of the ester in this compound, yielding 2,2-dimethyl-3-oxopentanoic acid, can be catalyzed by either acid or base. youtube.comaklectures.comresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of a molecule of methanol (B129727) and the formation of the carboxylic acid. This process is reversible. youtube.com A key feature of the hydrolysis of β-keto esters is that the resulting β-keto acid can readily undergo decarboxylation upon heating, yielding a ketone (in this case, 3-methyl-2-butanone) and carbon dioxide. youtube.comaklectures.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ions (OH-), the reaction proceeds via a different mechanism. The hydroxide ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the methoxide (B1231860) ion. The carboxylic acid formed is then deprotonated by the base to form a carboxylate salt. This step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid.

| Condition | Catalyst | Key Intermediates | Products | Reversibility |

| Acidic | H₃O⁺ | Protonated carbonyl, Tetrahedral intermediate | 2,2-dimethyl-3-oxopentanoic acid, Methanol | Reversible |

| Basic | OH⁻ | Tetrahedral intermediate | 2,2-dimethyl-3-oxopentanoate salt, Methanol | Irreversible |

Nucleophilic Attack on the Ketone Group

The ketone carbonyl group in this compound is also a prime target for nucleophilic attack. msu.edumasterorganicchemistry.com Generally, ketones are more reactive towards nucleophiles than esters due to the ester's resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon. The reaction involves the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields a tertiary alcohol. youtube.com

The α,α-dimethyl substitution pattern significantly influences the accessibility of the ketone carbonyl to incoming nucleophiles. This steric hindrance can affect the rate and feasibility of the reaction, often requiring more reactive nucleophiles or harsher reaction conditions.

Reductive Transformations of the Carbonyl Moieties

The reduction of the carbonyl groups in this compound offers a pathway to valuable hydroxylated compounds. The challenge and interest lie in achieving selective reduction of one carbonyl group in the presence of the other.

Selective Reduction of the Ketone to Hydroxyl Groups

The selective reduction of the ketone functionality in a β-keto ester is a common and synthetically useful transformation. Various reducing agents can achieve this with high chemoselectivity, leaving the ester group intact. This selectivity arises from the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl.

Common reagents for this selective reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) under controlled conditions. More specialized reagents like zinc borohydride (Zn(BH₄)₂) and certain enzymatic reductases also exhibit high selectivity for the ketone group in β-keto esters. researchgate.netyoutube.com For instance, research has shown that ammonia (B1221849) borane (B79455) can selectively reduce α- and β-keto esters to their corresponding hydroxyl esters. youtube.com

The product of this selective reduction is methyl 2,2-dimethyl-3-hydroxypentanoate.

| Reducing Agent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | High for ketone | Methyl 2,2-dimethyl-3-hydroxypentanoate |

| Lithium Aluminium Hydride (LiAlH₄) (controlled) | Moderate to high for ketone | Methyl 2,2-dimethyl-3-hydroxypentanoate |

| Zinc Borohydride (Zn(BH₄)₂) | High for ketone | Methyl 2,2-dimethyl-3-hydroxypentanoate |

| Ammonia Borane (NH₃BH₃) | High for ketone | Methyl 2,2-dimethyl-3-hydroxypentanoate |

| Ketoreductases | High for ketone | (R)- or (S)-methyl 2,2-dimethyl-3-hydroxypentanoate |

Diastereoselectivity in Reduction Reactions: Cram, Felkin, and Chelated Models

When a chiral center is present adjacent to a carbonyl group, as in α-substituted β-keto esters, the reduction of the ketone can lead to the formation of diastereomers. The stereochemical outcome of such reactions can often be predicted using established models: the Cram, Felkin-Anh, and chelated models. youtube.commsu.eduyoutube.comuvic.cayoutube.comyoutube.com

Although this compound itself does not have a chiral center α to the ketone, these models are crucial for understanding the reduction of related, more complex β-keto esters where such a center exists. For instance, in the reduction of a generic α-substituted β-keto ester, the relative orientation of the substituents on the chiral α-carbon with respect to the ketone carbonyl group dictates the facial selectivity of the hydride attack.

Cram's Rule: This model predicts the major diastereomer by considering the steric bulk of the substituents on the adjacent chiral center. The largest group is positioned anti to the incoming nucleophile.

Felkin-Anh Model: An improvement on Cram's rule, this model considers torsional strain and stereoelectronic effects. The largest group on the α-carbon is oriented perpendicular to the carbonyl group, and the nucleophile attacks from the less hindered face, opposite to the largest group. youtube.comuvic.cachemtube3d.com

Chelated Model (Cram-Chelate Rule): When the α-substituent is a chelating group (e.g., an alkoxy or amino group) and a chelating metal is used in the reducing agent (e.g., from a Grignard reagent or with certain Lewis acids), a cyclic intermediate can form. youtube.comyoutube.comyoutube.com This chelation locks the conformation of the molecule, and the nucleophile preferentially attacks from the least hindered face of this rigid structure, often leading to a different diastereomer than predicted by the Felkin-Anh model. acs.orgorganic-chemistry.orgnih.gov

For a molecule like this compound, which lacks an α-chiral center, these models are not directly applicable for predicting diastereoselectivity. However, the principles of steric approach control are still relevant. The two methyl groups at the α-position create significant steric hindrance, which will influence the trajectory of the incoming hydride and could potentially lead to facial selectivity if the molecule adopts a preferred conformation in the transition state. Detailed experimental studies on closely related chiral systems are necessary to fully elucidate the stereochemical course of such reductions.

Role of Lewis Acids in Stereochemical Control of Reductions

The reduction of β-keto esters like this compound is a critical transformation in organic synthesis, often requiring precise control over the stereochemical outcome. Lewis acids play a significant role in achieving this control by coordinating to the carbonyl oxygen atoms of the β-keto ester. This coordination enhances the electrophilicity of the carbonyl carbon and can lock the molecule into a specific conformation, thereby directing the approach of a hydride reagent to one of the diastereotopic faces of the ketone.

The choice of Lewis acid and the reaction conditions can significantly influence the diastereoselectivity of the reduction. Common Lewis acids employed for this purpose include zinc halides, titanium tetrachloride, and various magnesium salts. The formation of a chelate between the Lewis acid and both carbonyl oxygens of the β-keto ester is a key factor in achieving high stereoselectivity. This rigid chelate structure effectively shields one face of the molecule, forcing the reducing agent to attack from the less hindered face. The stereochemical outcome is also dependent on the nature of the reducing agent, with bulky hydride sources often leading to higher selectivity.

Oxidative Pathways and Product Derivatization

While reductions of this compound are common, oxidative pathways also offer valuable routes for product derivatization. Oxidation can be targeted at various positions within the molecule, leading to a diverse range of functionalized products. For instance, oxidation of the carbon backbone can lead to the formation of new carbon-oxygen or carbon-carbon bonds.

Ketoreductases (KRs) derived from polyketide synthases (PKSs) have been shown to catalyze the stereospecific reduction of related compounds, such as the N-acetylcysteamine (NAC) thioester of 2-methyl-3-oxopentanoic acid. researchgate.net These enzymes exhibit remarkable control over the stereochemical outcome, producing specific stereoisomers. researchgate.net For example, the eryKR1 enzyme was found to be both stereoselective and stereospecific, converting the (2S)-stereoisomer of a racemic mixture into the (2S, 3R)-product. researchgate.net This highlights the potential for enzymatic methods to achieve highly selective oxidations and reductions, which can be challenging to accomplish with traditional chemical reagents.

Further derivatization of the resulting products can lead to a wide array of compounds with interesting organoleptic properties. For example, a series of racemic alkyl 3-methyl-2-oxopentanoates and their corresponding 2-hydroxy and 2-acyloxy derivatives have been synthesized and evaluated for their scent characteristics. researchgate.net

Carbon-Carbon Bond Formation Reactions

Malonate Synthesis Applications

This compound, as a β-keto ester, is a valuable substrate for carbon-carbon bond-forming reactions. However, the classic malonic ester synthesis typically involves the alkylation of malonic esters, such as dimethyl malonate or diethyl malonate, followed by hydrolysis and decarboxylation to produce a substituted acetic acid. wikipedia.orgwikipedia.org The core principle of this synthesis relies on the acidity of the α-hydrogen atoms of the malonic ester, which can be deprotonated by a base to form a stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. libretexts.org

While this compound itself is not a direct starting material for the classic malonic ester synthesis, its structural motifs are found in related and more complex applications. For instance, dimethyl malonate is a key reagent in the synthesis of fragrances like methyl dihydrojasmonate, where it reacts with 2-pentyl-2-cyclopentenone in a Michael addition. wikipedia.orggoogle.com

Enolate Chemistry and Directed Alkylations

The enolate chemistry of β-keto esters like this compound is fundamental to their utility in synthesis. masterorganicchemistry.com The presence of two carbonyl groups significantly increases the acidity of the α-protons, facilitating their removal by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and can participate in a variety of reactions, most notably alkylations. libretexts.orgbyjus.com

In a directed alkylation, the enolate is formed and then treated with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org The choice of base and reaction conditions is crucial for controlling the regioselectivity and preventing side reactions. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate. libretexts.org The alkylation of enolates is a powerful tool for constructing complex carbon skeletons. libretexts.org

Michael Addition Reactions in Derivative Synthesis

The Michael addition, or conjugate addition, is a key reaction for forming carbon-carbon bonds and is particularly relevant to the derivatives of this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. byjus.comlibretexts.org

Enolates derived from β-dicarbonyl compounds, such as malonic esters, are excellent Michael donors due to their stabilized nature. libretexts.orgorganic-chemistry.org For example, in the synthesis of an important intermediate for methyl dihydrojasmonate, dimethyl malonate acts as the Michael donor in a reaction with 2-pentyl-2-cyclopentenone. google.com This reaction can be catalyzed by a base, such as sodium methoxide, or by transition metal complexes, which can offer a more environmentally friendly alternative. google.com The resulting adduct contains a 1,5-dicarbonyl functionality, which is a versatile precursor for further transformations. libretexts.org

Transesterification Reactions

Transesterification is a fundamental reaction of esters, including this compound, where the alkoxy group of the ester is exchanged with another alcohol. This process is typically catalyzed by either an acid or a base. In the context of β-keto esters, preventing transesterification is often a consideration, especially when the reaction conditions involve an alkoxide base that does not match the ester's alcohol component. wikipedia.org For instance, using sodium ethoxide with a methyl ester could lead to a mixture of methyl and ethyl esters. wikipedia.org

While often considered a side reaction to be avoided, transesterification can also be a useful synthetic transformation. For example, if a different ester derivative of 2,2-dimethyl-3-oxopentanoic acid is required, transesterification provides a direct route. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used, or the alcohol being replaced is removed from the reaction mixture as it is formed.

Mechanistic Studies of Organometallic Reagent Applications (e.g., Magnesium-Mediated Reactions)

The application of organometallic reagents to β-keto esters like this compound is a cornerstone of carbon-carbon bond formation in organic synthesis. Among these, magnesium-mediated reactions are of significant interest due to the ready availability and favorable reactivity of organomagnesium compounds (Grignard reagents) and magnesium enolates.

The fundamental mechanistic pathway in the reaction of a β-keto ester with a magnesium-based reagent involves the initial deprotonation of the acidic α-hydrogen, which is positioned between the two carbonyl groups, to form a stable magnesium enolate. In the case of this compound, however, the α-carbon is fully substituted with two methyl groups, precluding the typical enolization at this position.

Consequently, the reaction of this compound with a Grignard reagent (R-MgX) would primarily proceed via nucleophilic attack at one of the carbonyl carbons. The ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to a preferential attack at the C-3 position. The proposed mechanism involves the coordination of the magnesium atom to the carbonyl oxygen atoms, enhancing the electrophilicity of the carbonyl carbons. This is followed by the nucleophilic addition of the R group from the Grignard reagent to the ketone carbonyl, forming a tertiary alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield the corresponding tertiary alcohol.

A related magnesium-mediated transformation is the decarboxylative Claisen condensation, which utilizes the magnesium enolates of substituted malonic acid half oxyesters as pronucleophiles. organic-chemistry.org This reaction proceeds through the formation of a magnesium enolate, which then acylates a suitable partner. While not directly applicable to the fully substituted α-carbon of this compound, it highlights the utility of magnesium enolates derived from related β-dicarbonyl compounds in synthesis. organic-chemistry.org

Furthermore, the use of magnesium bromide etherate (MgBr₂·OEt₂) has been shown to facilitate the chemoselective soft enolization and acylation of thioesters. organic-chemistry.org This suggests that magnesium-based reagents can be employed to generate enolates under mild conditions, a principle that could be extended to other β-dicarbonyl systems.

| Reagent/Catalyst | Substrate Type | Reaction Type | Key Mechanistic Feature | Reference |

| Grignard Reagent (R-MgX) | β-Keto Ester | Nucleophilic Addition | Attack at the more electrophilic ketone carbonyl. | General Knowledge |

| Magnesium Enolates | Substituted Malonic Acid Half Oxyesters | Decarboxylative Claisen Condensation | Formation of a magnesium enolate pronucleophile. | organic-chemistry.org |

| MgBr₂·OEt₂ | Thioesters | Soft Enolization and Acylation | Chemoselective enolate formation under mild conditions. | organic-chemistry.org |

Intermolecular C(sp³)–H Bond Insertion Reactions for Related Compounds

The direct functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis, offering the potential for more efficient and atom-economical synthetic routes. While specific examples of intermolecular C(sp³)–H bond insertion reactions involving this compound are not prevalent in the literature, studies on related β-keto esters and similar molecules provide insight into the possibilities and challenges of such transformations.

The primary challenge in achieving intermolecular C(sp³)–H insertion lies in the inherent inertness of these bonds and the difficulty of controlling the site of reaction. For a molecule like this compound, potential sites for C(sp³)–H insertion include the methyl groups at the C-2 position and the ethyl group attached to the ketone carbonyl.

Research in the broader field of C–H functionalization has demonstrated that transition metal catalysts, often based on rhodium, palladium, or iridium, can facilitate such reactions. These reactions typically proceed through the formation of a highly reactive metal-carbene or metal-nitrene intermediate, which can then insert into a C–H bond.

For instance, catalytic asymmetric Mannich reactions of β-ketocarbonyl derivatives have been shown to proceed at the γ-position, demonstrating the feasibility of functionalizing a C-H bond at a position remote from the primary functional group. researchgate.net This type of reaction highlights that the electronic properties of the β-dicarbonyl moiety can influence the reactivity of other parts of the molecule.

The development of intramolecular C(sp³)–H amination reactions provides another relevant precedent. researchgate.net These reactions often utilize a directing group to position a reactive nitrene intermediate in proximity to a specific C–H bond, leading to the formation of a new C–N bond. While intramolecular, the principles of C–H activation and insertion are transferable to the design of intermolecular systems.

| Reaction Type | Substrate/Related Compound | Key Feature | Significance for C(sp³)–H Insertion | Reference |

| Asymmetric Mannich Reaction | β-Ketocarbonyl Derivatives | Functionalization at the γ-position. | Demonstrates remote C-H functionalization is possible. | researchgate.net |

| Direct Cross-Coupling | Dimethylaniline | C(sp³)–H arylation. | Shows catalytic activation of alkyl C–H bonds. | researchgate.net |

| Intramolecular Amination | Various with N-containing tethers | Directed C–H bond functionalization. | Provides mechanistic insight into C–H insertion processes. | researchgate.net |

Computational Chemistry and Theoretical Studies of Methyl 2,2 Dimethyl 3 Oxopentanoate

Electronic Structure and Reactivity Predictions

The electronic structure of methyl 2,2-dimethyl-3-oxopentanoate is fundamental to understanding its reactivity. The molecule contains two carbonyl groups (a ketone and an ester) and a quaternary carbon center, which create a unique electronic environment. The presence of these functional groups dictates the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms of both the ketone and ester carbonyl groups are electrophilic due to the polarization of the C=O bonds. However, the reactivity of these two sites can differ, and computational models help in discerning these nuances.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | Data not available in search results | DFT |

| HOMO Energy | Data not available in search results | DFT |

| LUMO Energy | Data not available in search results | DFT |

| Electron Affinity | Data not available in search results | DFT |

Conformational Analysis and Stereochemical Influences

The three-dimensional structure and conformational flexibility of this compound play a crucial role in its chemical behavior. The presence of single bonds allows for rotation, leading to various possible conformations (rotamers). Computational methods are invaluable for identifying the most stable conformations and the energy barriers between them.

A potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, can map out the conformational landscape. For this compound, key rotations would be around the C(2)-C(3) bond and the bonds of the ester group.

Although this compound itself is achiral, its reactions can involve chiral reagents or catalysts, leading to stereochemical outcomes. Theoretical models can help predict and explain the stereoselectivity of such reactions. By calculating the transition state energies for the formation of different stereoisomers, one can predict which product is likely to be favored. The steric hindrance imposed by the gem-dimethyl group at the α-position is a significant factor influencing the approach of reagents and thus the stereochemical outcome of reactions.

Predictive Models for Reaction Outcomes

Computational chemistry allows for the development of predictive models for the outcomes of reactions involving this compound. These models can forecast product distributions, reaction rates, and the feasibility of different reaction pathways under various conditions.

For example, in a base-catalyzed enolate formation, theoretical calculations can predict the relative acidity of the α-protons. However, in the case of this compound, there are no α-protons on the carbon between the two carbonyl groups, meaning enolization would occur at the ethyl group's methylene (B1212753) position.

Predictive models often rely on calculating the activation energies for competing reaction pathways. The pathway with the lowest activation energy is generally the most favored kinetically. These models can be refined by comparing the computational predictions with experimental results, leading to a more accurate understanding of the reaction.

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, these calculations can map out the entire reaction coordinate, from reactants to products, through the transition state.

By optimizing the geometries of reactants, products, and transition states, and calculating their corresponding energies, a detailed energy profile of the reaction can be constructed. This profile provides crucial information about the rate-determining step and the nature of the transition state.

For instance, in a nucleophilic addition to one of the carbonyl groups, quantum chemical calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. Isotope effect calculations can also be performed to compare with experimental kinetic isotope effects, providing further validation for the proposed mechanism. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the reactants and products of interest. The application of these computational methods provides a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone.

Research Applications and Derivatization Strategies of Methyl 2,2 Dimethyl 3 Oxopentanoate

Applications in Pharmaceutical Chemistry and Drug Discovery

The core structure of Methyl 2,2-dimethyl-3-oxopentanoate, featuring a reactive β-dicarbonyl motif and a stabilizing gem-dimethyl group, serves as a valuable starting point for the development of new therapeutic agents.

While specific examples of its direct incorporation into commercial APIs are not widely documented, the utility of β-ketoesters as key intermediates in pharmaceutical synthesis is well-established. chemimpex.com Compounds with similar structures, such as Methyl 3-oxopentanoate (B1256331), are commonly used as building blocks for creating more complex molecules intended for drug formulations. chemimpex.com For instance, the related compound 2-Methyl-3-oxopentanoic acid methyl ester is known to be an intermediate in the synthesis of the antiproliferative polyketide (+)-R-aureothin. chemicalbook.com The chemical reactivity of this compound makes it a suitable candidate for constructing molecular backbones through carbon-carbon bond-forming reactions, a fundamental process in the synthesis of many active pharmaceutical ingredients. medchemexpress.com

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The structure of this compound possesses features that make it an attractive scaffold for creating libraries of compounds for drug discovery. The presence of two distinct carbonyl groups and an adjacent quaternary carbon center allows for a wide range of chemical modifications. This structural diversity enables the generation of numerous derivatives, which can be screened for biological activity against various targets. mdpi.com The development of libraries based on such versatile scaffolds is a key strategy for identifying new hit and lead compounds in the drug discovery pipeline. mdpi.com

The pharmacological properties of a molecule can be finely tuned through structural modifications. The β-ketoester functionality in this compound is ripe for derivatization. Potential transformations include alkylations, acylations, and condensation reactions at the α-position (though sterically hindered by the gem-dimethyl group) and reactions at the ketone or ester carbonyls. The gem-dimethyl group itself is a significant feature, as it can increase metabolic stability by preventing α-proton abstraction and subsequent enzymatic degradation. A structural analogue, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, has been synthesized efficiently, demonstrating how the core structure can be readily modified to create new chemical entities with different physicochemical properties. rsc.org

Table 1: Potential Derivatization Strategies and Their Pharmacological Implications

| Derivatization Site | Type of Reaction | Potential Effect on Pharmacological Profile |

|---|---|---|

| Ketone Carbonyl | Reduction, Reductive amination | Introduction of hydrogen bond donors/acceptors; Alteration of 3D shape |

| Ester Carbonyl | Amidation, Saponification | Modification of solubility and cell permeability; Prodrug strategies |

| α-Carbon | (Difficult due to sterics) | Introduction of further substituents to explore binding pockets |

| Ethyl Group | Functionalization | Modulation of lipophilicity and metabolic stability |

In proteomics, chemical labeling is a crucial technique for the quantification of proteins and their post-translational modifications (PTMs). nih.gov Dimethyl labeling, for example, is used in quantitative PTM proteomics to measure dynamic changes in protein modifications like acetylation. nih.gov While there is no direct evidence of this compound being used in this specific context, reagents with reactive carbonyl groups are fundamental to various bioconjugation and labeling strategies. The ketone functional group within the molecule could potentially be targeted for reactions with hydrazide or aminooxy-functionalized probes used in chemoproteomic workflows, although its specific application in this area remains a field for future research.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated analogs of related pentanoate structures has been successfully demonstrated. For example, Methyl 2,2-difluoro-3-oxopentanoate has been synthesized, highlighting that the core scaffold is amenable to fluorination. chemicalbook.com The use of fluorinating agents like diethylaminosulphur trifluoride (DAST) has been effective in creating fluorinated derivatives of similar keto-esters. rsc.org This approach could be applied to this compound to generate novel fluorinated analogs for evaluation as potential therapeutic agents.

Role in Agrochemical Development

The value of β-ketoesters extends into the field of agrochemical development, where they serve as important intermediates. chemimpex.com The related compound, Methyl 3-oxopentanoate, is utilized in the synthesis of various agrochemicals. chemimpex.commedchemexpress.com The development of new pesticides and herbicides often relies on synthetic pathways where such building blocks are essential. Furthermore, derivatives of similar structures have shown direct biological activity relevant to agriculture. For instance, a fluorinated derivative, ent-16,16-difluoro-17-norkauran-19-oic acid, which can be synthesized from a keto-ester precursor, was found to be active as a growth promoter in a dwarf-rice bioassay, demonstrating the potential for this class of compounds to yield new plant growth regulators. rsc.org

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number | Relevance |

|---|---|---|

| This compound | 524735-91-9 | Primary subject of the article ; versatile building block. achemblock.combiosynth.com |

| Methyl 3-oxopentanoate | 30414-53-0 | A related β-ketoester used as an intermediate in pharmaceutical and agrochemical synthesis. chemimpex.commedchemexpress.commerckmillipore.com |

| 2-Methyl-3-oxopentanoic acid methyl ester | 17422-12-7 | Intermediate in the synthesis of the antiproliferative agent (+)-R-aureothin. chemicalbook.com |

| Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate | Not Available | A structural analogue synthesized to have different properties. rsc.org |

| Methyl 2,2-difluoro-3-oxopentanoate | 196202-01-4 | A fluorinated analog, demonstrating a key medicinal chemistry strategy. chemicalbook.com |

| ent-16,16-difluoro-17-norkauran-19-oic acid | Not Available | A fluorinated derivative active as a plant growth promoter in rice. rsc.org |

Intermediate in Agrochemical Synthesis

While specific, large-scale agrochemical products directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs, such as methyl 3-oxopentanoate and methyl 4-methyl-3-oxopentanoate, are recognized as important intermediates in the synthesis of various agrochemicals. medchemexpress.comnbinno.com These related β-keto esters are utilized for their reactivity in forming carbon-carbon bonds, which is a fundamental process in the construction of complex molecular frameworks found in many pesticides and herbicides. The presence of the ketone and ester functionalities allows for a variety of chemical transformations, making these compounds versatile starting materials.

Synthesis of Pest Control Agents (e.g., Pheromones like Sitophilate (B47016) and Sitophilure)

The controlled and stereoselective synthesis of insect pheromones is a critical aspect of modern pest management strategies. These compounds are used to monitor and control insect populations without the widespread use of conventional pesticides.

Sitophilate: The aggregation pheromone of the granary weevil, Sitophilus granarius, is known as sitophilate. Research has demonstrated the synthesis of sitophilate starting from a related compound, methyl 2-methyl-3-oxopentanoate. researchgate.net The synthesis involves a transesterification reaction with 3-pentanol, followed by a diastereoselective reduction of the ketone group to yield the desired 1-ethylpropyl-2-methyl-3-hydroxypentanoate, the chemical structure of sitophilate. researchgate.net This synthesis highlights the utility of β-keto esters as precursors to complex, biologically active molecules.

Sitophilure: The aggregation pheromone of the rice weevil, Sitophilus oryzae, and the maize weevil, Sitophilus zeamais, is (+)-sitophilure. An asymmetric synthesis of this pheromone has been achieved starting from methyl 3-oxopentanoate. researchgate.net The key step in this synthesis is the enzymatic reduction of the keto group using Saccharomyces cerevisiae (baker's yeast), which establishes the required stereochemistry for the final product. researchgate.net Although not directly employing this compound, these examples with closely related structures underscore the potential of this class of compounds in the synthesis of valuable pest control agents.

Contributions to Materials Science

The application of β-keto esters extends beyond the life sciences into the realm of materials science, where their unique properties can be harnessed to create novel materials.

Development of Novel Polymers and Coatings

While direct polymerization or use of this compound in coatings is not widely reported, related compounds have shown promise. For instance, esters of 2,2,4-trimethyl-3-oxopentanoic acid have been developed as reactive coalescents in latex paints. These compounds not only aid in film formation but can also be crosslinked under UV radiation, becoming an integral part of the final coating and enhancing its properties. This suggests a potential avenue for the functionalization and incorporation of similar keto-esters, including this compound, into polymer and coating formulations to impart specific functionalities.

Applications in Membrane Science (for related compounds used as solvents)

In the field of membrane science, the choice of solvent is crucial for determining the morphology and performance of polymeric membranes. A related compound, methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, commercially known as PolarClean, has been investigated as a green, biodegradable solvent for the fabrication of polysulfone (PSf) and poly(vinylidene fluoride) (PVDF) membranes. uky.edumdpi.commdpi.com Its use in the non-solvent induced phase separation (NIPS) process for creating porous membranes highlights the potential for other functionalized pentanoates to serve as less toxic and more environmentally friendly alternatives to traditional solvents like NMP and DMF. uky.edumdpi.com

Utilization as a Versatile Organic Synthesis Building Block

The reactivity of the dicarbonyl system in β-keto esters makes them highly valuable and versatile building blocks in organic synthesis. This compound, with its sterically hindered quaternary center, offers unique reactivity and potential for the synthesis of complex molecules.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The 1,3-dicarbonyl motif present in this compound is an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govyoutube.comslideshare.net The reaction of this compound with hydrazine or its derivatives would be expected to yield substituted pyrazoles. The specific substitution pattern on the pyrazole (B372694) ring would be determined by the structure of the starting β-keto ester.

Pyrimidines: The synthesis of pyrimidines can be achieved by reacting a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. googleapis.comorganic-chemistry.orgresearchgate.netnih.govresearchgate.net This reaction, often referred to as the Biginelli reaction or a related condensation, provides access to a wide range of substituted pyrimidines, which are important scaffolds in many biologically active molecules.

Isoxazoles: Isoxazoles can be prepared by the reaction of 1,3-dicarbonyl compounds with hydroxylamine. rsc.orgnih.govorganic-chemistry.orgcore.ac.ukorganic-chemistry.org This condensation reaction provides a direct route to the isoxazole (B147169) ring system, another important heterocycle in medicinal chemistry. The specific substituents on the resulting isoxazole would be derived from the starting β-keto ester.

The versatility of this compound and its analogs as building blocks in the synthesis of such heterocyclic systems underscores their importance in synthetic organic chemistry.

Preparation of Polyketide-Derived Natural Products (for related compounds)

While direct studies detailing the use of this compound in polyketide synthesis are not prevalent in publicly available research, the broader class of β-keto esters serves as fundamental building blocks in the biosynthesis and synthetic preparation of polyketide natural products. researchgate.netresearchgate.net Polyketide synthases (PKSs) utilize acyl-CoA precursors, including derivatives of β-keto esters, in iterative Claisen-like condensations to construct the carbon skeleton of these structurally diverse molecules. nih.gov The process involves a series of enzymatic reactions, including ketoreduction, dehydration, and enoylreduction, which may or may not occur after each condensation step, leading to the vast array of functional groups (ketones, hydroxyls, and double bonds) observed in natural polyketides. rsc.orgrsc.org

In synthetic approaches, chemists often mimic this biosynthetic strategy. For instance, β-keto esters can be deprotonated at the α-carbon to form a nucleophilic enolate, which can then react with an electrophilic acyl donor. This sequence effectively elongates the carbon chain, mirroring the action of PKS enzymes. The resulting product, a more complex β-keto ester, can then be subjected to further transformations to achieve the desired natural product structure. Although specific examples for this compound are scarce, a related compound, methyl 2-methyl-3-oxopentanoate, has been identified as an intermediate in the synthesis of the antiproliferative polyketide (+)-R-aureothin. chemicalbook.com

Development of Chiral Auxiliaries

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. While there is no specific mention in the literature of this compound being used as a chiral auxiliary, the structural motif of β-keto esters is relevant to this area of research. medchemexpress.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. They direct the stereochemical outcome of a subsequent reaction before being removed, yielding an enantiomerically enriched product.

β-Keto esters can be derivatized to create such auxiliaries. For example, the keto group can be reduced asymmetrically to a hydroxyl group, which can then be attached to a chiral molecule. Alternatively, the ester can be reacted with a chiral alcohol or amine. The resulting chiral β-keto ester can then be used in reactions where its inherent chirality influences the formation of new stereocenters. The development of Ir-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has been shown to produce β-hydroxy esters with high enantioselectivity, highlighting the potential for creating chiral building blocks from this class of compounds. rsc.org

Synthesis of Flavorings

The synthesis of such flavor compounds often involves the Claisen condensation or related reactions to construct the β-keto ester backbone. libretexts.org For instance, the reaction between an ester and a ketone in the presence of a base can yield a β-keto ester. nih.gov Subsequent modifications, such as altering the ester group, can be performed to fine-tune the organoleptic properties of the final product. Research into the synthesis and sensory evaluation of a series of racemic alkyl 3-methyl-2-oxopentanoates has demonstrated that the structure of the alkyl group can significantly influence the odor profile. researchgate.net

Biochemical and Metabolic Research Applications

Role in Branched-Chain Amino Acid Metabolism (for related compounds)

While direct involvement of this compound in branched-chain amino acid (BCAA) metabolism is not documented, the metabolism of BCAAs—leucine, isoleucine, and valine—involves structurally related α-keto acids. mdpi.comresearchgate.net The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). mdpi.com For example, valine is converted to α-ketoisovaleric acid. mdpi.com

These BCKAs are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA metabolism. mdpi.com Studies have shown that during periods of low glycogen, there is an increased reliance on BCAA catabolism for energy, as evidenced by increased levels of BCAA metabolites. nih.gov Given its structure as a keto ester, this compound could potentially be investigated as a substrate analog or inhibitor in studies of the enzymes involved in BCAA metabolism, such as BCAT or BCKDH, to better understand their function and regulation.

Enzymatic Interactions and Substrate Specificity

The enzymatic interactions and substrate specificity of enzymes that process carbonyl compounds are of significant interest in biochemistry and biotechnology. β-Keto esters are substrates for a variety of enzymes, including reductases, transaminases, and hydrolases. researchgate.netnih.gov For instance, baker's yeast (Saccharomyces cerevisiae) contains a multitude of reductase enzymes that can reduce the keto group of β-keto esters to the corresponding β-hydroxy ester, often with high stereoselectivity. researchgate.net

The substrate specificity of these enzymes is a key area of research. For example, acetyl-CoA synthetase (ACS) is part of a large family of enzymes that catalyze the formation of a thioester bond between coenzyme A and a carboxylic acid. acs.org While ACS has a strong preference for acetate (B1210297), mutations in the carboxylate binding pocket can alter its substrate specificity to accept larger carboxylates. acs.org Similarly, thiolases are enzymes that catalyze the formation and cleavage of carbon-carbon bonds in reactions involving thioesters, and they exhibit varying substrate specificities. wikipedia.org Although specific studies on the enzymatic interactions of this compound are lacking, its structure suggests it could be a substrate for various enzymes, and studying its interactions could provide insights into their substrate specificity and reaction mechanisms.

Role as a Biochemical Reagent in Life Science Research

In life science research, β-keto esters can serve as valuable biochemical reagents. medchemexpress.com They can be used as starting materials for the synthesis of more complex molecules, as probes for enzyme activity, or as reference compounds in metabolic studies. The reactivity of the keto and ester functional groups, as well as the acidity of the α-protons, allows for a wide range of chemical transformations. nih.gov

For example, β-keto esters can be used in assays to measure the activity of enzymes that catalyze their transformation, such as reductases or hydrolases. The disappearance of the β-keto ester or the appearance of a product can be monitored spectrophotometrically or chromatographically. Furthermore, labeled versions of β-keto esters, for instance with stable isotopes, could be used in metabolic flux analysis to trace the fate of the carbon skeleton in cellular pathways. While there are no specific examples of this compound being used as a biochemical reagent in the literature, its properties as a β-keto ester make it a potential candidate for such applications.

Study of Metabolite Accumulation in Metabolic Disorders

The study of specific metabolites provides crucial insights into the pathophysiology of various metabolic disorders. While direct research on this compound is limited in this context, the investigation of structurally similar branched-chain α-keto acids (BCKAs) is extensive, particularly in disorders like maple syrup urine disease (MSUD). hmdb.ca MSUD is an inborn error of metabolism caused by the deficiency of the branched-chain α-keto acid dehydrogenase complex (BCKDC). hmdb.ca This enzymatic deficiency leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding toxic ketoacid by-products in the blood and urine. hmdb.ca

One such accumulating ketoacid is 3-methyl-2-oxovaleric acid, a structural isomer of this compound. Chronically high levels of 3-methyl-2-oxovaleric acid are a hallmark of MSUD. hmdb.ca The accumulation of this and other BCKAs can lead to severe neurological damage and a range of other symptoms if the condition is not treated. hmdb.ca In MSUD, the brain concentration of these branched-chain ketoacids can be 10 to 20 times higher than normal. hmdb.ca This accumulation is considered neurotoxic, leading to a cascade of detrimental effects, including the depletion of other essential amino acids in the brain and a disruption of energy metabolism. hmdb.ca